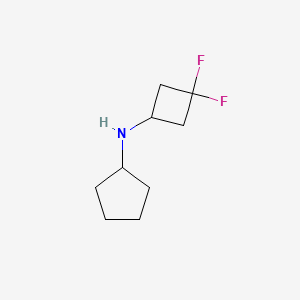

N-(3,3-Difluorocyclobutyl)cyclopentanamine

Description

Propriétés

IUPAC Name |

N-(3,3-difluorocyclobutyl)cyclopentanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15F2N/c10-9(11)5-8(6-9)12-7-3-1-2-4-7/h7-8,12H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHUUOECECHUIMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC2CC(C2)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

N-(3,3-Difluorocyclobutyl)cyclopentanamine is a fluorinated organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The incorporation of fluorine into organic molecules often enhances their pharmacological properties, including metabolic stability, bioavailability, and selectivity towards biological targets. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data tables.

This compound has the molecular formula CHFN and a molecular weight of approximately 151.16 g/mol. The presence of the difluorocyclobutyl moiety is significant as it influences the compound's interaction with biological systems.

Structural Formula

The structural representation can be summarized as follows:

Fluorinated compounds like this compound often exhibit unique mechanisms of action due to their altered electronic properties. The electronegative fluorine atoms can influence hydrogen bonding and lipophilicity, which may enhance the compound's affinity for specific receptors or enzymes.

Pharmacological Studies

Recent studies have indicated that this compound may act as an inhibitor of certain protein kinases involved in cancer progression. For instance, compounds structurally related to this compound have shown promise in targeting the c-KIT kinase pathway, which is crucial in various malignancies.

Table 1: Summary of Biological Activities

Case Study 1: Anti-Cancer Properties

In a study focusing on anti-cancer agents approved between 2016 and 2020, compounds similar to this compound were evaluated for their efficacy against various cancer types. These studies highlighted the potential for such fluorinated compounds to inhibit tumor growth through targeted action on kinases involved in cancer cell signaling pathways .

Case Study 2: Neuroprotective Effects

Another investigation explored the neuroprotective effects of fluorinated amines. The results suggested that this compound could modulate neurotransmitter systems effectively, thus providing a protective effect against neurodegeneration .

Applications De Recherche Scientifique

Medicinal Chemistry

N-(3,3-Difluorocyclobutyl)cyclopentanamine is primarily noted for its role as a potential therapeutic agent. Its structure allows it to interact with biological targets effectively, particularly in the context of neurodegenerative diseases and cancer treatment.

Neurodegenerative Diseases

Research indicates that compounds similar to this compound may exhibit properties that inhibit lysine-specific demethylase-1 (LSD1), an enzyme implicated in various neurodegenerative disorders such as Alzheimer's and Parkinson's diseases. LSD1 inhibitors have shown promise in enhancing cognitive function and reducing neuroinflammation, making this compound a candidate for further investigation in treating these conditions .

Cancer Treatment

The compound has also been studied for its potential as an antineoplastic agent. It is believed to modulate gene expression through epigenetic mechanisms, which can be beneficial in the treatment of certain cancers. Inhibiting LSD1 may lead to reactivation of tumor suppressor genes and suppression of oncogenes . This dual action makes it a valuable candidate for cancer therapeutics.

Synthesis and Chemical Properties

The synthesis of this compound involves several steps that can be optimized for yield and purity. The compound's molecular formula is , with a molecular weight of 175.22 g/mol .

Synthetic Pathways

Recent studies have detailed synthetic routes that incorporate difluorocyclobutyl moieties into cyclic amines, enhancing the compound's bioactivity. These methods often involve the use of fluorinated reagents and careful control of reaction conditions to ensure high selectivity and yield .

Therapeutic Efficacy in Animal Models

A study conducted on animal models demonstrated that administration of this compound resulted in significant improvements in cognitive function as measured by behavioral tests designed to assess memory and learning capabilities . These findings suggest a potential for this compound in treating cognitive impairments associated with aging and neurodegenerative diseases.

In Vitro Studies on Cancer Cell Lines

In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including those derived from breast and prostate cancers. The mechanism appears to involve modulation of histone methylation patterns, leading to altered gene expression profiles conducive to apoptosis in cancer cells .

Data Table: Summary of Applications

Analyse Des Réactions Chimiques

Ring-Opening Reactions of the 3,3-Difluorocyclobutyl Group

The strained cyclobutane ring with gem-difluoro substituents is likely susceptible to nucleophilic or electrophilic ring-opening reactions.

Nucleophilic Attack

Electron-deficient fluorinated cyclobutanes may undergo nucleophilic ring-opening with strong bases (e.g., Grignard reagents, alkoxides). For example:

Similar reactivity is observed in difluorocyclopropane systems under basic conditions .

Acid-Catalyzed Rearrangement

Protonation of the cyclobutane ring could lead to ring expansion or contraction. For instance, under acidic conditions (e.g., H₂SO₄), the compound might isomerize to a cyclopropane or larger ring system via carbocation intermediates .

Amine Functional Group Reactivity

The secondary amine group in cyclopentanamine is expected to participate in typical amine reactions:

Alkylation/Acylation

Reaction with alkyl halides or acyl chlorides:

Yields depend on steric hindrance from the cyclobutyl group. Similar transformations are documented for structurally constrained amines .

Salt Formation

Formation of hydrochloride or sulfate salts with mineral acids, enhancing solubility for pharmaceutical applications:

Fluorine-Specific Reactions

The gem-difluoro motif may undergo defluorination or substitution:

Hydrodefluorination

Catalytic hydrogenation (e.g., Pd/C, H₂) could reduce C–F bonds:

This reaction is temperature-dependent and often requires high pressures .

Electrophilic Fluorination Exchange

Replacement of fluorine with other halogens (e.g., Cl, Br) using halogenating agents like PCl₅ or NBS:

Cyclopropanation and Ring Expansion

The cyclobutane ring may undergo thermal or photochemical ring contraction to cyclopropane derivatives. For example, UV irradiation could induce:

Such rearrangements are documented in fluorinated carbocycles 8.

Amine Oxidation

Oxidation by peroxides or metal oxides (e.g., MnO₂) could yield nitroxides or imines:

Thermal Decomposition

At elevated temperatures (>200°C), the compound may decompose into cyclopentene and fluorinated fragments.

Biological Activity and Drug Likeliness

While no direct data exists for this compound, structurally related difluorocyclobutyl amines exhibit:

Synthetic Challenges

-

Steric hindrance from the cyclobutyl group may slow reaction kinetics.

-

Fluorine lability requires mild conditions to avoid decomposition.

Comparaison Avec Des Composés Similaires

Structural and Functional Group Variations

The table below compares N-(3,3-Difluorocyclobutyl)cyclopentanamine with key analogs based on substituents, molecular weight, and functional groups:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Features | Reference |

|---|---|---|---|---|---|

| This compound | ~C₉H₁₄F₂N | ~167.2 (estimated) | Cyclopentyl, 3,3-difluorocyclobutyl | High lipophilicity, fluorinated ring | [1, 4] |

| 3,3-Difluorocyclobutanamine | C₄H₇F₂N | 107.1 | Primary amine, 3,3-difluorocyclobutyl | Simpler structure, lower molecular weight | [1] |

| (3,3-Difluorocyclobutyl)-N-Methylmethanamine HCl | C₆H₁₂ClF₂N | 171.6 | Methyl, hydrochloride salt | Enhanced solubility via salt form | [4] |

| N-[3-(3-Chlorophenoxy)propyl]cyclopropanamine | C₁₂H₁₆ClNO | 225.7 | Cyclopropyl, chlorophenoxypropyl | Chlorine substituent, aromatic ether | [5] |

| Flutolanil (Pesticide) | C₁₇H₁₆F₃NO₂ | 323.3 | Trifluoromethyl, benzamide | Amide functional group, agrochemical use | [2] |

Key Differences and Implications

Fluorination vs. Chlorination: The 3,3-difluorocyclobutyl group in the main compound increases electronegativity and metabolic stability compared to chlorine-containing analogs like N-[3-(3-chlorophenoxy)propyl]cyclopropanamine. Chlorine’s larger atomic size may enhance steric hindrance but reduce oxidative stability .

Functional Group Diversity :

Physicochemical Properties

- Lipophilicity : The cyclopentyl group in the main compound contributes to higher logP values compared to methyl or cyclopropyl analogs, favoring blood-brain barrier penetration in drug design .

- Solubility : The hydrochloride salt form of related compounds (e.g., (3,3-Difluorocyclobutyl)-N-Methylmethanamine HCl) suggests that salt formation could enhance the main compound’s solubility for formulation .

Méthodes De Préparation

Direct Amination Using Difluorinated Precursors

One of the primary synthetic approaches to N-(3,3-Difluorocyclobutyl)cyclopentanamine involves direct amination of cyclopentanamine with an appropriate difluorinated cyclobutyl precursor. This method leverages nucleophilic substitution or reductive amination reactions where the amine nitrogen of cyclopentanamine attacks an electrophilic site on a 3,3-difluorocyclobutyl derivative, effectively linking the two moieties.

- Reaction Conditions: Typically, the reaction is carried out under conditions that favor nucleophilic substitution, such as in polar aprotic solvents with a base to neutralize generated acids.

- Advantages: This method is straightforward and can be adapted to various difluorinated precursors, allowing for structural diversity.

- Considerations: The choice of difluorinated precursor and reaction conditions must account for the stability of the difluorocyclobutyl ring and the electronic effects of fluorine atoms.

Deoxofluorination of Hydroxylated Cyclobutanones

Another sophisticated strategy involves the deoxofluorination of O-protected 2-(hydroxylmethyl)cyclobutanone derivatives to install the gem-difluoro substituents on the cyclobutane ring, followed by amination steps to introduce the cyclopentanamine moiety.

- Key Step: Deoxofluorination converts hydroxyl groups into difluoromethylene groups using reagents such as diethylaminosulfur trifluoride (DAST) or related fluorinating agents.

- Subsequent Steps: After fluorination, the ketone or aldehyde functionalities can be transformed into amines via reductive amination or other amination protocols.

- Scale: This approach has been demonstrated on multigram scales, indicating its practicality for larger syntheses.

Formamide Intermediate Route

In some synthetic sequences, the amine intermediate is first converted into a formamide derivative by reaction with ethyl formate in the presence of a base like triethylamine. This formamide can then be further manipulated to yield the target amine.

- Example: Amine 16 was converted to N-(3,3-difluorocyclobutyl) formamide by reacting with ethyl formate and triethylamine, suggesting a possible intermediate step in the synthesis of related difluorinated amines.

- Utility: This step can improve the stability and handling of intermediates and facilitate purification.

Enzymatic Transamination

Advanced methods include enzymatic transamination of precursor ketones or aldehydes bearing the difluorocyclobutyl group to yield the corresponding amines with high stereoselectivity and enantiomeric excess.

- Conditions: Transaminase enzymes operate in aqueous-organic solvent mixtures (e.g., DMSO/borate buffer at pH 10) at moderate temperatures (~50 °C) over extended times (50-60 hours).

- Yield and Selectivity: High yields (around 85%) and excellent stereochemical control (anti/syn ratio >10:1, 99% ee) have been reported for similar difluorocyclobutyl amine syntheses.

- Significance: This biocatalytic approach offers a green and selective route to chiral amines.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations/Notes |

|---|---|---|---|

| Direct Amination | Cyclopentanamine + difluorinated precursor | Simple, versatile | Requires suitable electrophilic precursor |

| Deoxofluorination of cyclobutanones | O-protected hydroxyl cyclobutanone + DAST or similar | Efficient gem-difluoro installation | Multi-step, specialized reagents required |

| Formamide Intermediate Route | Amine + ethyl formate + triethylamine | Intermediate stabilization | Additional synthetic step |

| Enzymatic Transamination | Transaminase enzyme, DMSO/borate buffer, 50 °C | High stereoselectivity, green method | Longer reaction times, enzyme cost |

Research Findings and Analysis

- The presence of geminal difluoro groups in the cyclobutyl ring significantly affects the compound’s physicochemical properties, including lipophilicity and metabolic stability, which are crucial for biological activity.

- Structural studies comparing 2,2- and 3,3-difluorocyclobutanamines via X-ray crystallography reveal distinct three-dimensional conformations that can influence reactivity and binding interactions.

- The use of enzymatic methods for amination provides high stereochemical purity, which is essential for pharmaceutical applications where enantiomeric purity can affect efficacy and safety.

- Direct amination remains a practical and commonly employed method, but it requires careful selection of difluorinated precursors to avoid decomposition or side reactions due to the sensitive fluorinated ring system.

Q & A

Q. What synthetic routes are commonly employed to prepare N-(3,3-Difluorocyclobutyl)cyclopentanamine, and what are their key challenges?

Methodological Answer: Synthesis often involves fluorination of cyclobutane precursors or reductive amination of ketones. For example, (3,3-difluorocyclobutyl)methanol (CAS: 681128-39-2) can be oxidized to a ketone intermediate, followed by reductive amination with cyclopentanamine . Challenges include controlling regioselectivity during fluorination and minimizing side reactions in cyclobutane ring formation. Reaction optimization using catalysts (e.g., Pd-mediated coupling) and temperature-controlled fluorination (e.g., DAST reagents) are critical .

Q. How is this compound characterized structurally?

Methodological Answer: Techniques include:

- NMR spectroscopy : and NMR confirm fluorination patterns and amine proton environments .

- X-ray crystallography : Used to resolve stereochemistry, as demonstrated in enzyme co-crystal structures (e.g., 17β-HSD14 with cyclopentanamine derivatives at 2.25 Å resolution) .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and purity .

Q. What role does the 3,3-difluorocyclobutyl group play in medicinal chemistry applications?

Methodological Answer: The difluorocyclobutyl moiety enhances metabolic stability and modulates lipophilicity. In IDH1 inhibitors like AG-120 (ivosidenib), this group improves binding affinity by filling hydrophobic pockets in the enzyme active site, as shown in co-crystal structures . Fluorine atoms also reduce oxidative metabolism, extending half-life in vivo .

Q. What physicochemical properties are critical for handling this compound in experiments?

Methodological Answer: Key properties include:

- Boiling point : ~137°C (similar to 1-(3,3-difluorocyclobutyl)ethanone, which shares structural motifs) .

- Lipophilicity : LogP values can be predicted via computational tools (e.g., Schrödinger’s QikProp) to assess membrane permeability .

- Stability : Susceptibility to hydrolysis under acidic/basic conditions requires storage in inert atmospheres .

Q. How does fluorination impact the conformational flexibility of the cyclobutane ring?

Methodological Answer: Fluorine substituents increase ring rigidity due to steric and electronic effects. Computational studies (e.g., DFT calculations) show that 3,3-difluorination reduces puckering angles in cyclobutane, favoring a planar conformation. This rigidity influences binding to biological targets like IDH1 .

Advanced Research Questions

Q. How can researchers investigate the interaction of this compound with enzymes like 17β-HSD14?

Methodological Answer: Co-crystallization studies (e.g., PDB ID: 6GTU) reveal binding modes. Soaking experiments with the compound in enzyme crystals, followed by X-ray diffraction (2.25–3.0 Å resolution), map interactions like hydrogen bonding with NAD cofactors or hydrophobic contacts with active-site residues . Competitive inhibition assays (IC determination) using fluorogenic substrates validate activity .

Q. What stereochemical considerations arise during synthesis, and how are they addressed?

Methodological Answer: Chiral centers in cyclopentanamine or cyclobutane precursors require enantioselective synthesis. For example, asymmetric hydrogenation or enzymatic resolution can isolate desired stereoisomers. Stereochemistry is confirmed via circular dichroism (CD) or chiral HPLC, as seen in modular C–H activation protocols for related amines .

Q. What computational strategies predict the biological activity of this compound derivatives?

Methodological Answer: Molecular docking (e.g., AutoDock Vina) into IDH1 (PDB: 6GTU) identifies favorable binding poses. MD simulations (>100 ns) assess stability of ligand-enzyme complexes. QSAR models trained on fluorinated cyclobutane analogs correlate structural features (e.g., fluorine count, ring strain) with inhibitory potency .

Q. How can contradictory data on synthetic yields or biological activity be resolved?

Methodological Answer: Systematic optimization of reaction conditions (e.g., solvent polarity, catalyst loading) addresses yield discrepancies. For biological assays, standardizing protocols (e.g., consistent enzyme batches, buffer pH) minimizes variability. Meta-analysis of literature data (e.g., comparing fluorination methods in ) identifies optimal routes.

Q. What advanced techniques validate the compound’s role in redox enzyme inhibition?

Methodological Answer:

- Isothermal titration calorimetry (ITC) : Measures binding thermodynamics to IDH1.

- Kinetic isotope effects (KIE) : Differentiates between catalytic mechanisms (e.g., hydride transfer vs. radical pathways).

- Cryo-EM : Resolves conformational changes in enzyme-ligand complexes at near-atomic resolution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.